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molecular formula C11H11N3O2 B8672136 Methyl (5-phenyl-1H-1,2,4-triazol-1-yl)acetate CAS No. 106858-76-8

Methyl (5-phenyl-1H-1,2,4-triazol-1-yl)acetate

Cat. No. B8672136
M. Wt: 217.22 g/mol
InChI Key: IUBQPNHWNXAVPJ-UHFFFAOYSA-N
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Patent
US05336682

Procedure details

N-[(Dimethylamino)methylene]benzamide (2.0 g, 0.011 mol) and methyl hydrazine acetate hydrochloride salt (1.9 g, 0.011 mol) were warmed in acetic acid at 90° C. for 11/2 hours. The acetic acid was evaporated under reduced pressure and the residue neutralised with saturated aqueous sodium bicarbonate, then extracted into chloroform (2×100 ml) washed with water, dried and evaporated under reduced pressure to give methyl [5-phenyl-1,2,4-triazol-1-yl]acetate as a clear oil (2.3 g, 96%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
methyl hydrazine acetate hydrochloride salt
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[N:5][C:6](=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)C.Cl.[C:15]([OH:18])(=[O:17])C.[CH3:19][NH:20]N.[C:22](O)(=O)C>>[C:7]1([C:6]2[N:20]([CH2:19][C:15]([O:18][CH3:22])=[O:17])[N:2]=[CH:4][N:5]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN(C)C=NC(C1=CC=CC=C1)=O
Name
methyl hydrazine acetate hydrochloride salt
Quantity
1.9 g
Type
reactant
Smiles
Cl.C(C)(=O)O.CNN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetic acid was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted into chloroform (2×100 ml)
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=NN1CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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